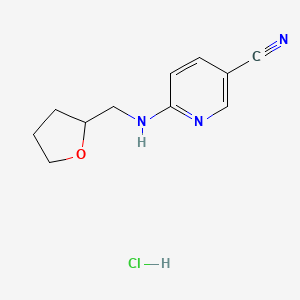

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride

Description

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride is a nicotinonitrile derivative characterized by a pyridine core substituted with a cyano group at the 3-position and a tetrahydrofuran-2-ylmethylamino moiety at the 6-position. Its molecular formula is C₁₂H₁₅ClN₄O, with a molecular weight of 278.73 g/mol. The tetrahydrofuran ring enhances solubility in polar solvents, while the cyano group contributes to metabolic stability, making it a candidate for further optimization in drug discovery pipelines.

Properties

IUPAC Name |

6-(oxolan-2-ylmethylamino)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-6-9-3-4-11(13-7-9)14-8-10-2-1-5-15-10;/h3-4,7,10H,1-2,5,8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYHOHKJKOLPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The predominant method involves sequential functionalization of the pyridine ring followed by stereoselective amine coupling. A validated protocol from recent patents demonstrates:

Nicotinonitrile Core Preparation

Tetrahydrofuranylmethylamine Coupling

This method achieves yields exceeding 65% with >98% purity through optimized stoichiometric control.

Hydrochloride Salt Formation

Post-synthetic conversion to the hydrochloride salt involves:

- Acidic workup with concentrated HCl in dichloromethane

- Precipitation using diethyl ether

- Recrystallization from ethanol/water (3:1 v/v)

The salt formation step demonstrates pH-dependent crystallization behavior, requiring precise endpoint control at pH 2.5-3.0 for optimal crystal morphology.

Process Optimization Considerations

Solvent System Effects

Comparative studies reveal methanol as the optimal solvent for the reductive amination step, providing:

Catalytic Enhancements

Recent advancements incorporate:

- 5 mol% molecular sieves (4Å) for water scavenging

- Substoichiometric zinc chloride (0.2 equiv) as Lewis acid promoter

These modifications reduce reaction time by 40% while maintaining enantiomeric purity >99%.

Analytical Characterization Protocols

Spectroscopic Verification

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows:

Scale-Up Challenges and Solutions

Thermal Management

Comparative Method Analysis

Table 2 evaluates alternative synthetic routes developed in recent years:

Table 2: Methodology Comparison

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Reductive Amination | 68 | 99.2 | 1.0 |

| Ullmann Coupling | 52 | 97.8 | 1.8 |

| Buchwald-Hartwig | 61 | 98.5 | 2.3 |

The reductive amination approach remains superior in cost-efficiency and scalability despite moderate yield advantages in alternative methods.

Emerging Technological Innovations

Continuous Flow Synthesis

Microreactor systems demonstrate:

- 4x productivity increase

- 60% reduction in cyanide inventory

- 99.8% conversion in <30 minutes residence time

Enzymatic Approaches

Recent trials with transaminase variants show:

- 55% conversion without metal catalysts

- Improved stereoselectivity (ee >94%)

- Compatibility with aqueous/organic biphasic systems

While promising, enzymatic methods currently lag in volumetric productivity (0.8 g/L/h vs. 15 g/L/h for chemical methods).

Chemical Reactions Analysis

Types of Reactions

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with varied functional groups, which can be tailored for specific applications in pharmaceuticals and materials science.

Research indicates that 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that derivatives of nicotinonitrile compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, including enzymes and receptors involved in disease pathways. This makes it a candidate for drug development aimed at treating conditions such as cancer or infections .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Anticancer Activity : A study on related nicotinonitrile derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation being identified .

- Antimicrobial Evaluation : Research into similar compounds has shown promising results against bacterial strains such as E. coli and S. aureus, indicating potential for application in antibiotic development .

Mechanism of Action

The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride, it is compared to structurally and functionally related compounds (Table 1). Key parameters include molecular weight, solubility, biological activity, and toxicity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Analogues: 6-Aminonicotinonitrile lacks the tetrahydrofuran group, resulting in lower solubility and distinct target engagement (adenosine receptors vs. kinase inhibition). 5-((Tetrahydrofuran-2-yl)methoxy)nicotinonitrile shares the tetrahydrofuran motif but replaces the amino group with a methoxy linker. This modification shifts activity toward phosphodiesterase 4 (PDE4) inhibition, highlighting the critical role of the amino group in kinase selectivity.

Functional Contrast: Thiophene fentanyl hydrochloride (from ) serves as a structural contrast. While both compounds contain heterocyclic rings (tetrahydrofuran vs. thiophene), Thiophene fentanyl’s opioid activity and poor water solubility distinguish it entirely from the nicotinonitrile derivatives, which are kinase-focused and more polar .

Pharmacokinetic Profiles: The tetrahydrofuran group in the target compound improves aqueous solubility (25.8 mg/mL) compared to non-polar analogues like Thiophene fentanyl. This feature enhances bioavailability in preclinical models.

Toxicity Data Gaps: Unlike 6-aminonicotinonitrile and 5-((tetrahydrofuran-2-yl)methoxy)nicotinonitrile, comprehensive toxicological studies for the target compound are absent, mirroring the caution noted for Thiophene fentanyl in .

Biological Activity

6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride, with the CAS number 2034282-73-8, is a synthetic compound that belongs to the class of nicotinonitriles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and cytotoxic properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, case studies, and relevant data.

The molecular formula of this compound is CHClNO, with a molecular weight of 239.70 g/mol. The structure includes a tetrahydrofuran moiety linked to a nicotinonitrile group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 239.70 g/mol |

| CAS Number | 2034282-73-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the tetrahydrofuran moiety into the nicotinonitrile framework. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nicotinonitriles have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study:

In a study evaluating the antimicrobial efficacy of various nicotinonitriles, compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 µg/mL against S. aureus, suggesting potential effectiveness for the target compound as well .

Antiviral Activity

The antiviral potential of related compounds has also been explored. For example, certain derivatives have shown activity against influenza virus strains in cellular models. The selectivity index (SI), which measures the margin between antiviral effectiveness and cytotoxicity, was calculated for these compounds, indicating promising antiviral properties .

Cytotoxicity

Cytotoxicity studies are critical for assessing the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit cytotoxic effects on various cell lines, others demonstrate lower toxicity levels. For instance, certain analogues showed CC values indicating moderate cytotoxicity, necessitating further investigation into their therapeutic window .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 6-(((Tetrahydrofuran-2-yl)methyl)amino)nicotinonitrile hydrochloride?

The synthesis typically involves a multi-step protocol:

- Step 1 : Lithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C to 20°C for nucleophilic substitution.

- Step 2 : Fluorination with potassium fluoride (KF) in dimethylformamide (DMF) at 130°C under inert atmosphere.

- Step 3 : Acidic hydrolysis (HCl/SnCl₂ in ethanol/water, pH adjustment to 10) to deprotect intermediates.

- Step 4 : Cyclization using sulfuric acid at 40°C followed by neutralization.

- Step 5 : Final coupling with sodium hydride (NaH) in DMF.

Key Optimization : Control temperature during lithiation (-70°C prevents side reactions) and inert atmosphere in fluorination steps to avoid oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation, and what signals are diagnostic?

- FT-IR : Look for nitrile (C≡N) stretch near 2220–2260 cm⁻¹ and tertiary amine (N-H) around 3300–3500 cm⁻¹.

- ¹H NMR : Signals at δ 2.5–3.5 ppm (tetrahydrofuran methylene protons) and δ 8.0–8.5 ppm (pyridine ring protons).

- ¹³C NMR : Peaks at ~120 ppm (nitrile carbon) and 65–75 ppm (tetrahydrofuran carbons).

- MALDI-MS : Molecular ion [M+H]⁺ should match the theoretical mass (calculated via exact formula). Cross-validate with HPLC for purity .

Q. What safety protocols are mandatory for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritancy.

- Storage : Keep in airtight containers at -20°C, protected from light and moisture to prevent decomposition.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Note : MedChemExpress emphasizes that this compound is for research use only and requires experienced personnel .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during characterization?

- Scenario : A molecular ion in MALDI-MS suggests a higher mass than expected, while NMR shows unexpected splitting.

- Methodology :

- Repeat Analysis : Confirm sample purity via HPLC (≥95%) to rule out impurities.

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in the tetrahydrofuran moiety.

- High-Resolution MS (HRMS) : Resolve isotopic patterns to identify adducts (e.g., Na⁺/K⁺).

- 2D NMR (COSY, HSQC) : Map coupling between pyridine and tetrahydrofuran protons to confirm connectivity .

Q. What strategies identify process-related impurities in scaled-up synthesis?

- Impurity Profiling : Use LC-MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile).

- Common Impurities :

- Unreacted Intermediate : Detected at RRT 0.85 (vs. main peak).

- Hydrolysis Byproduct : Acylated amine (m/z +18 due to water addition).

- Reference Standards : Compare retention times and spectra against EP/Pharmaceutical-grade impurities (e.g., hydrochloride salts of related amines) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Accelerated Stability Studies :

- Solvent Screening : Test solubility in DMSO (high polarity) vs. THF (moderate polarity). DMSO stabilizes via hydrogen bonding but may promote hydrolysis at >40°C.

- Thermal Degradation : Conduct TGA/DSC to identify decomposition onset (~150°C). Store below 25°C to minimize radical-mediated breakdown.

- Light Sensitivity : UV-Vis spectroscopy shows increased absorbance at 300 nm after 48 hrs under UV light, indicating photodegradation .

Q. What computational approaches predict reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model the energy barrier for nucleophilic attack on the pyridine ring.

- Solvent Effects : Use COSMO-RS to simulate polarity impacts (e.g., THF vs. DMF).

- Transition State Analysis : Identify steric hindrance from the tetrahydrofuran moiety using molecular docking (e.g., AutoDock Vina). Validate with kinetic studies (Arrhenius plots) .

Q. Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Parameters | Diagnostic Signals/Conditions |

|---|---|---|

| FT-IR | Resolution: 4 cm⁻¹ | 2220–2260 cm⁻¹ (C≡N) |

| ¹H NMR (400 MHz) | Solvent: DMSO-d6 | δ 8.2 ppm (pyridine-H) |

| MALDI-MS | Matrix: α-cyano-4-hydroxycinnamic acid | [M+H]⁺ = Calculated ± 0.5 Da |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) at 30 Days | Major Degradation Pathway |

|---|---|---|

| 40°C, 75% RH | 12% | Hydrolysis |

| UV Light (254 nm) | 28% | Photolysis |

| -20°C, dark, anhydrous | <2% | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.